(1-Phenylpropyl)(prop-2-EN-1-YL)amine
Description
(1-Phenylpropyl)(prop-2-en-1-yl)amine is a secondary amine characterized by a 1-phenylpropyl group (a phenyl ring attached to the first carbon of a three-carbon chain) and a propenyl (allyl) group. Its molecular formula is C₁₂H₁₇N, with a molecular weight of 175.27 g/mol.
Properties
Molecular Formula |
C12H17N |
|---|---|
Molecular Weight |
175.27 g/mol |
IUPAC Name |
1-phenyl-N-prop-2-enylpropan-1-amine |
InChI |
InChI=1S/C12H17N/c1-3-10-13-12(4-2)11-8-6-5-7-9-11/h3,5-9,12-13H,1,4,10H2,2H3 |
InChI Key |
XKNQANPNQUDRCN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=CC=C1)NCC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Phenylpropyl)(prop-2-en-1-yl)amine can be achieved through several methods. One common approach involves the reaction of 1-phenylpropylamine with prop-2-en-1-yl halides under basic conditions. The reaction typically requires a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. Catalysts such as palladium or nickel may be employed to enhance the reaction efficiency. The process is carefully monitored to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(1-Phenylpropyl)(prop-2-en-1-yl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the prop-2-en-1-yl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
(1-Phenylpropyl)(prop-2-en-1-yl)amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-Phenylpropyl)(prop-2-en-1-yl)amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Variations and Molecular Properties
| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| This compound | 1-phenylpropyl, propenyl | C₁₂H₁₇N | 175.27 | Linear propyl chain, unsubstituted phenyl |
| (2-Phenylpropyl)(prop-2-en-1-yl)amine [Ref:3] | 2-phenylpropyl, propenyl | C₁₂H₁₇N | 175.27 | Branched phenyl position; steric effects |
| N-Allyl-N-(1-phenylethyl)prop-2-en-1-amine [Ref:4] | 1-phenylethyl, allyl, propenyl | C₁₄H₁₉N | 201.31 | Additional allyl group; higher lipophilicity |
| (2-Methyl-1-phenylpropyl)(2-methylprop-2-en-1-yl)amine [Ref:11] | 2-methyl-1-phenylpropyl, 2-methylpropenyl | C₁₄H₂₁N | 203.32 | Methyl branching; increased steric hindrance |
Key Observations:
- Substituent Position: The 1-phenylpropyl vs.
- Branching : Methyl groups () increase molecular weight and may enhance metabolic stability but reduce solubility.
- Lipophilicity : Compounds with extended alkyl/alkenyl chains (e.g., C₁₄H₁₉N in ) exhibit higher logP values, influencing membrane permeability .
Biological Activity
(1-Phenylpropyl)(prop-2-EN-1-YL)amine, also known as N-(1-methyl-2-phenylethyl)-2-propyn-1-amine, is a compound with notable biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
IUPAC Name : N-(1-methyl-2-phenylethyl)-2-propyn-1-amine
Molecular Formula : C₁₂H₁₅N
Molecular Weight : 175.25 g/mol
Purity : 95%
Physical Form : Liquid
Storage Temperature : 4°C
Anticonvulsant Properties
Recent studies have highlighted the anticonvulsant potential of related compounds within the same chemical class. For instance, a series of hybrid pyrrolidine derivatives demonstrated significant anticonvulsant activity in various animal models, suggesting a similar potential for this compound. The mechanism involves the inhibition of calcium channels, particularly Cav1.2 (L-type), which is crucial in modulating neuronal excitability and preventing seizures .
The proposed mechanisms of action for this compound include:
- Calcium Channel Inhibition : Compounds that inhibit L-type calcium channels have shown efficacy in reducing seizure activity.
- GABA-A Receptor Modulation : Similar compounds have been observed to interact with GABA receptors, enhancing inhibitory neurotransmission .
These mechanisms contribute to the compound's potential as an anticonvulsant agent.
Case Studies
A study on related phenylethylamide derivatives revealed promising results in both seizure models and pain models. The median effective dose (ED50) for seizure protection was approximately 45.6 mg/kg, with a median toxic dose (TD50) of 162.4 mg/kg, indicating a favorable therapeutic index .
In Vitro ADME-Tox Assays
In vitro assays assessing the absorption, distribution, metabolism, excretion (ADME), and toxicity (Tox) profiles of similar compounds indicated:
| Compound | Metabolic Stability (%) | CYP Inhibition |
|---|---|---|
| Compound A | 71.4% | Moderate |
| Compound B | <4% | Weak |
| This compound | TBD | TBD |
These findings suggest that while some derivatives exhibit high metabolic stability and low toxicity, further studies are needed to characterize the ADME properties of this compound specifically.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
